![molecular formula C13H22N2O3 B2927770 Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate CAS No. 1250998-27-6](/img/structure/B2927770.png)

Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

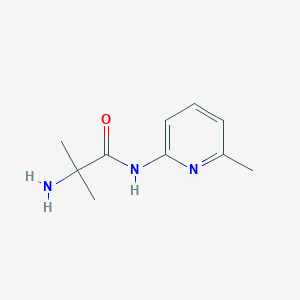

“Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate” is an organic compound. The “tert-butyl” part refers to a butyl group (a four-carbon alkyl radical) in which the primary carbon atom is bonded to three other carbon atoms . The “hexahydro” part suggests the presence of a six-membered ring in the molecule. The “epoxypyrrolo[3,4-c]azepine” part indicates the presence of an azepine (a seven-membered ring containing one nitrogen atom) and an epoxide (a three-membered ring containing one oxygen atom). The “carboxylate” part refers to a carboxylic acid ester group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a seven-membered azepine ring and a three-membered epoxide ring, as well as a four-carbon tert-butyl group and a carboxylate group . The exact arrangement of these groups within the molecule would depend on the specific synthesis pathway used.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the tert-butyl group might make the compound more hydrophobic, while the carboxylate group could potentially allow for some degree of solubility in water .科学的研究の応用

Synthetic Organic Chemistry Applications

"Tert-Butyl phenylazocarboxylates," which share structural motifs with the specified compound, are highlighted for their versatility as building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and arylation, under mild conditions (Jasch, Höfling, & Heinrich, 2012).

Nucleophilic Substitutions and Radical Reactions

Studies illustrate the compound's utility in nucleophilic substitutions and radical reactions. For instance, "Demethoxycarbonylation" reactions involving similar compounds demonstrate the formation of azepines through nucleophilic substitutions, revealing its potential in creating diverse chemical structures (Satake et al., 1994; Satake et al., 1991).

Development of Novel Molecular Scaffolds

Research into the synthesis and characterization of azepines and their analogs underscores the compound's role in the development of novel molecular scaffolds. These scaffolds are crucial for the synthesis of glutamic acid analogs and other bioactive molecules, highlighting its significance in medicinal chemistry and drug development (Hart & Rapoport, 1999; Weitz et al., 1997).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-6-10-4-9-5-14-7-13(9,8-15)17-10/h9-10,14H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEWRXWYSXKVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC3CNCC3(C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2927691.png)

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)

![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)

![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)

![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)